Product packaging for Valsartan Methyl Ester-d9(Cat. No.:)

Valsartan Methyl Ester-d9

Cat. No.: B1152580
M. Wt: 458.6
Attention: For research use only. Not for human or veterinary use.
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Description

Valsartan Methyl Ester-d9, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₂D₉N₅O₃ and its molecular weight is 458.6. The purity is usually 95%.
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Properties

Molecular Formula

C₂₅H₂₂D₉N₅O₃

Molecular Weight

458.6

Synonyms

N-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine Methyl Ester-d9;  N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-Valine Methyl Ester-d9;  N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4

Origin of Product

United States

Strategic Significance of Deuterated Chemical Analogs in Contemporary Research

Contextual Role of Valsartan (B143634) Methyl Ester-d9 in Advanced Academic Investigations

Valsartan Methyl Ester-d9 is the deuterated analog of Valsartan Methyl Ester. To understand its specific role, it is necessary to first recognize the significance of its non-deuterated counterpart. Valsartan is a widely used antihypertensive drug that functions as an angiotensin II receptor blocker. caymanchem.com In the synthesis and analysis of valsartan, various related compounds, including precursors and potential impurities, are of critical importance. Valsartan Methyl Ester is one such compound, often appearing as a late-stage intermediate or a related substance in the manufacturing process of valsartan. pharmaffiliates.comresearchgate.net

The primary and most crucial application of this compound is as an internal standard for the precise quantification of Valsartan Methyl Ester in various analytical settings. caymanchem.comcoompo.com In pharmaceutical quality control and research, it is imperative to accurately measure the levels of such related substances to ensure the purity and consistency of the final active pharmaceutical ingredient (API).

During quantitative analysis using LC-MS or similar methods, a known quantity of this compound is added to a sample. Because it is chemically almost identical to Valsartan Methyl Ester, it experiences the same potential losses during sample extraction, handling, and injection. aptochem.com It also behaves identically during chromatographic separation. However, the mass spectrometer can easily distinguish between the deuterated standard and the non-deuterated analyte due to the mass difference of nine daltons. By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, analysts can calculate the exact concentration of Valsartan Methyl Ester with high precision and accuracy, correcting for any experimental variations. clearsynth.com

The use of this compound is therefore a key component of robust bioanalytical method development, pharmacokinetic studies, and quality assurance protocols within the pharmaceutical industry and academic research laboratories. scbt.com It provides the reliability needed to meet stringent regulatory guidelines for drug purity and to generate high-quality data in research focused on the synthesis, metabolism, or analysis of valsartan and its related compounds.

The chemical properties of this compound are detailed in the table below.

PropertyValue
Chemical Name N-(1-Oxopentyl-d9)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Methyl Ester
Molecular Formula C25H22D9N5O3
Molecular Weight 458.6 g/mol
Purity (Deuterated Forms) Typically ≥98%
Primary Application Internal standard for quantification of Valsartan Methyl Ester. coompo.com

Synthetic Methodologies for Valsartan Methyl Ester D9

Chemical Synthesis Pathways for Selective Deuterium (B1214612) Incorporation

The introduction of deuterium into the valsartan (B143634) structure is a critical step, achieved with high isotopic purity to ensure its effectiveness as an internal standard. vulcanchem.comcaymanchem.com

Deuteration via Acylation Reactions on the Pentanoyl Chain

The primary and most direct method for producing Valsartan Methyl Ester-d9 involves the acylation of an appropriate valsartan precursor with a deuterated acylating agent. The key reagent in this step is deuterated pentanoyl chloride (valeryl-d9 chloride), which is synthesized from valeric acid using deuterium oxide (D₂O) under catalytic conditions. vulcanchem.com This process ensures that all nine non-exchangeable hydrogen positions on the pentanoyl chain are substituted with deuterium, achieving a high degree of isotopic enrichment, often exceeding 98%. vulcanchem.com

The acylation reaction itself involves reacting the deuterated pentanoyl chloride with an intermediate, such as N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester. This reaction is typically carried out in the presence of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like tetrahydrofuran (B95107) (THF). The result is the formation of N-[(2'-cyanobiphenyl-4-yl)methyl]-N-(pentanoyl-d9)-L-valine methyl ester, the direct precursor to this compound.

Exploration of Alternative Deuterium Labeling Strategies

While acylation with a pre-deuterated chain is the most common approach, other strategies for deuterium labeling exist in organic synthesis. For instance, catalytic deuterium exchange using catalysts like palladium on carbon (Pd/C) can be employed to reduce the cost of deuterated precursors. This method involves the exchange of hydrogen for deuterium atoms on the valeric acid molecule before its conversion to the acyl chloride. Such strategies aim to improve the economic feasibility of the synthesis.

Precursor Synthesis and Intermediate Transformations

The construction of the valsartan scaffold, onto which the deuterated chain is attached, requires a multi-step synthetic sequence involving several key chemical reactions.

Alkylation Reactions in Valsartan Methyl Ester Scaffold Construction

A crucial step in building the valsartan backbone is the N-alkylation of an L-valine derivative. In a common pathway, L-valine methyl ester hydrochloride is reacted with 4'-bromomethyl-2-cyanobiphenyl (B120350) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as acetonitrile. acs.org This nucleophilic substitution reaction forms the key intermediate, N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester. Alternative methods have explored using different bases, such as aqueous sodium hydroxide (B78521), to improve reaction conditions and product quality. acs.org Another approach involves the alkylation of methyl N-pentanoyl-L-valinate with 1-bromo-4-(bromomethyl)benzene using sodium hydride in tetrahydrofuran. derpharmachemica.com

Cycloaddition Chemistry for Tetrazole Moiety Formation

The formation of the characteristic tetrazole ring is a hallmark of sartan synthesis and is typically achieved through a [3+2] cycloaddition reaction. jchr.org This reaction involves treating the nitrile group of the biphenyl (B1667301) intermediate with an azide (B81097) source. google.com Commonly, sodium azide is used in conjunction with a tin-based reagent like tri-n-butyltin chloride. The reaction converts the cyano group into the 5-substituted 1H-tetrazole ring, a critical pharmacophore for the biological activity of valsartan. jchr.org Due to the toxicity of organotin compounds, methods are employed to ensure their removal from the final product. google.com Research has also explored the use of other catalysts, such as zinc bromide and copper(II) complexes, to promote the cycloaddition in a more environmentally friendly manner. jchr.orgresearchgate.net

Esterification and Hydrolysis Reactions in Synthetic Route Optimization

Esterification and hydrolysis are fundamental reactions used throughout the synthesis to protect and deprotect functional groups and to arrive at the final product form. The synthesis of the valsartan methyl ester scaffold often starts with L-valine methyl ester, where the methyl ester serves as a protecting group for the carboxylic acid.

At the final stage of the synthesis of valsartan (the non-ester, active pharmaceutical ingredient), a hydrolysis step is required to convert the methyl ester to the free carboxylic acid. google.com This is typically achieved by treating the ester with a strong base like sodium hydroxide or potassium hydroxide in a mixture of solvents such as dioxane and water. google.comd-nb.info The reaction conditions, including temperature and the concentration of the base, are optimized to ensure complete hydrolysis without causing racemization or other side reactions. d-nb.inforesearchgate.net For the synthesis of this compound, this final hydrolysis step is omitted.

Scalable Synthetic Approaches for Research and Reference Standard Production

The production of this compound for use as a research and reference standard necessitates scalable and efficient synthetic methodologies that ensure high chemical and isotopic purity. The primary route involves the strategic introduction of deuterium atoms into the valsartan molecule, typically at the pentanoyl side chain.

A prevalent method for synthesizing this compound involves a multi-step process beginning with the alkylation of L-valine methyl ester using 4-bromomethyl-2′-cyanobiphenyl. This reaction yields the key intermediate, N-[(2′-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester. The crucial deuteration step is then accomplished through the acylation of this intermediate with a deuterated agent, specifically valeryl-d9 chloride. This targeted approach ensures the precise placement of nine deuterium atoms on the pentanoyl group.

An industrial-scale adaptation of this synthesis focuses on the initial preparation of deuterated pentanoyl-d9 chloride. This is achieved by using valeric acid and a deuterium source like deuterium oxide (D₂O) under catalytic conditions, which can achieve greater than 98% deuteration. vulcanchem.com The resulting deuterated acid chloride is then coupled with the appropriate biphenyl-tetrazole intermediate of valsartan, often under Schotten-Baumann conditions at controlled temperatures (0–5°C) to prevent racemization. vulcanchem.com An alternative, though less common, synthetic pathway involves the use of deuterated aldehydes in a reductive amination process.

These scalable methods are designed to overcome challenges associated with the high cost of deuterated starting materials and to produce the final compound in quantities sufficient for its role as an internal standard in pharmacokinetic and bioanalytical studies. dovepress.com

Catalytic Strategies in Deuterated Compound Synthesis

Catalysis is fundamental to the efficient synthesis of deuterated compounds like this compound, offering pathways that are both selective and scalable. nih.gov A variety of catalytic strategies are employed, primarily focusing on facilitating the hydrogen-deuterium exchange (HDE) reaction, which is more atom-economical than multi-step synthesis using pre-deuterated building blocks. doi.org

Transition Metal Catalysis: Transition metals are widely used for direct C-H bond activation, enabling the replacement of hydrogen with deuterium. nih.gov

Palladium (Pd): Palladium on carbon (Pd/C) is used for H/D exchange on precursors like valeric acid, providing a cost-effective route to the deuterated acyl chain. Homogeneous palladium catalysts, often paired with specialized ligands, are effective for the late-stage deuteration of complex aromatic compounds using D₂O as the deuterium source. acs.orgnih.gov

Iridium (Ir): Cationic iridium(I) complexes are well-established for directed hydrogen isotope exchange, selectively labeling aromatic C-H bonds ortho to a directing group. nih.gov This method has been successfully applied to tetrazole-containing pharmaceuticals like valsartan. researchgate.netresearchgate.net

Other Metals: Rhodium (Rh) and Platinum (Pt) are also employed in H/D exchange reactions for various organic compounds. doi.org

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the deuteration of aldehydes. benthamdirect.comnih.gov This method promotes a reversible HDE reaction at the formyl group, using accessible deuterium sources like deuterated water (D₂O) or methanol (B129727) (CD₃OD). benthamdirect.com This is particularly relevant for synthetic routes that may involve deuterated aldehyde intermediates. nih.gov

Other Catalytic Systems:

Ionic Liquids (ILs): Specific ionic liquids can catalyze H/D exchange reactions under mild conditions, avoiding the need for harsh reagents or metals. For instance, an ionic liquid composed of a 1-nbutyl-2,3-dimethylimidazolium cation and a prolinate anion has been shown to effectively deuterate active pharmaceutical ingredients. doi.org

Heavy Alkali Metal Amides: Catalysts like potassium tert-butoxide or potassium amide KN(SiMe₃)₂ can facilitate directed HIE of aromatic compounds with deuterium gas (D₂), offering an alternative to transition metal catalysis. acs.org

Photoredox Catalysis: This modern approach uses light to drive the catalytic cycle, enabling selective HDE at various positions on a drug molecule, including both C(sp²)-H and C(sp³)-H bonds. nih.gov

These diverse catalytic strategies provide a robust toolkit for chemists to efficiently produce highly deuterated molecules required for pharmaceutical research and development. researchgate.net

Table 1: Comparison of Catalytic Strategies in Deuteration

Catalytic StrategyCatalyst ExamplesDeuterium SourceKey AdvantagesRelevant Application
Transition Metal Catalysis Pd/C, Iridium(I) complexes, Rh, PtD₂O, D₂ gasHigh efficiency, site-selectivity, broad substrate scope. nih.govdoi.orgacs.orgDirect H/D exchange on aromatic rings and aliphatic chains. nih.gov
Organocatalysis N-Heterocyclic Carbenes (NHCs)D₂O, CD₃ODMild reaction conditions, metal-free, good for aldehydes. benthamdirect.comnih.govFormyl-selective deuteration of aldehyde intermediates. benthamdirect.com
Ionic Liquid Catalysis [BMMIm][Pro]CDCl₃Mild conditions, no metals, high deuterium incorporation. doi.orgH/D exchange on active pharmaceutical ingredients. doi.org
Alkali Metal Amide Catalysis KN(SiMe₃)₂D₂ gasComplementary to transition metals, good for aromatic ethers. acs.orgOrtho-directed H/D exchange. acs.org
Photoredox Catalysis Ruthenium or Iridium complexesD₂OUses light energy, high selectivity. nih.govSelective H/D exchange at C-H bonds. nih.gov

Purification Techniques in Synthetic Protocols for Isotopic Purity

Achieving high isotopic purity is critical for deuterated standards like this compound to function effectively as internal standards in mass spectrometry-based bioanalysis without causing interference. An isotopic enrichment of ≥98% is typically required. vulcanchem.com Consequently, rigorous purification and analytical validation are integral parts of the synthetic protocol.

Purification Methods: The primary techniques for purifying the crude product to achieve high chemical and isotopic purity include:

Chromatography: Reverse-phase chromatography is a common and effective method for isolating the final deuterated compound. vulcanchem.com Column chromatography is also used during intermediate steps of the synthesis. europa.eu

Crystallization: Crystallization from a suitable organic solvent is a powerful technique for purifying the final product and removing impurities. google.com This can be followed by washing the crystals with an aliphatic hydrocarbon solvent to remove residual impurities. google.com

Acid-Base Extraction: This technique is often employed to purify intermediates in the synthesis, such as removing dimeric byproducts formed during the alkylation of L-valine methyl ester.

Techniques for Assessing Isotopic Purity: A combination of high-resolution analytical techniques is used to confirm the isotopic purity and structural integrity of the final product.

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a rapid and highly sensitive method for determining isotopic purity. nih.gov It can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for clear differentiation between the deuterated compound (e.g., m/z 445.3 [M+H]⁺ for Valsartan-d9) and its non-deuterated counterpart (m/z 436.2 for valsartan).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the location and extent of deuterium incorporation.

²H NMR: Directly detects the presence and distribution of deuterium atoms within the molecule.

¹H NMR: Is used to confirm the absence of proton signals at the specific sites of deuteration. For this compound, this would involve checking for the disappearance of signals in the δ 0.8–1.2 ppm range corresponding to the pentanoyl chain protons.

¹³C NMR: Can verify C-D coupling constants, providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary application for the deuterated standard and is also used in quality control to ensure the purity and performance of the standard in quantitative assays. vulcanchem.comdovepress.com

These purification and validation steps ensure that the final this compound product meets the stringent requirements for a high-quality reference standard. vulcanchem.comdaicelpharmastandards.com

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeTypical Observation for this compound
High-Resolution Mass Spectrometry (HRMS) Confirms molecular weight and isotopic enrichment. nih.govDetects the correct molecular ion peak (e.g., m/z 445.3 for [M+H]⁺).
²H NMR Spectroscopy Detects and quantifies deuterium distribution. Signals corresponding to the nine deuterium atoms on the pentanoyl chain.
¹H NMR Spectroscopy Confirms the absence of protons at labeled sites. Absence of proton signals corresponding to the pentanoyl chain (δ 0.8–1.2 ppm).
¹³C NMR Spectroscopy Verifies carbon-deuterium bonds. Presence of characteristic C-D coupling constants.
Liquid Chromatography (LC) Assesses chemical purity and separates from impurities. vulcanchem.comA single, sharp peak indicating high chemical purity (>99.5%). vulcanchem.com

Advanced Analytical Characterization and Structural Elucidation of Valsartan Methyl Ester D9

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of the molecular formula and isotopic enrichment of Valsartan (B143634) Methyl Ester-d9. This method provides high-resolution and accurate mass data, which is crucial for distinguishing the deuterated compound from its non-deuterated counterpart and other potential impurities.

The strategic incorporation of nine deuterium (B1214612) atoms into the pentanoyl side chain of the valsartan methyl ester molecule results in a distinct mass shift. vulcanchem.com The molecular formula of Valsartan Methyl Ester-d9 is C₂₅H₂₂D₉N₅O₃. vulcanchem.com HRMS analysis confirms the molecular weight and the isotopic purity, which typically exceeds 99%, ensuring minimal interference in mass spectrometric analyses. vulcanchem.com This high level of isotopic enrichment is critical to prevent any analytical interference in mass spectrometry-based assays.

The following table summarizes the key mass spectrometry data for this compound and its non-deuterated analog.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Ion
This compoundC₂₅H₂₂D₉N₅O₃458.6[M+H]⁺
Valsartan Methyl EsterC₂₅H₃₁N₅O₃449.55[M+H]⁺

Data sourced from multiple chemical suppliers. vulcanchem.comscbt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Integrity

²H NMR for Deuterium Distribution Analysis

Deuterium NMR (²H NMR) is specifically employed to analyze the distribution of deuterium atoms within the molecule. For this compound, the deuteration occurs at the pentanoyl group. vulcanchem.com A successful synthesis and labeling will result in characteristic signals in the ²H NMR spectrum corresponding to the deuterium atoms on the pentanoyl chain. The absence of proton signals in the corresponding regions of the ¹H NMR spectrum further corroborates the successful deuteration.

¹³C NMR for Carbon-Deuterium Coupling Investigations

Carbon-13 NMR (¹³C NMR) provides valuable insights into the carbon skeleton of the molecule and confirms the attachment of deuterium atoms through the observation of carbon-deuterium (C-D) coupling. The presence of these couplings and the altered chemical shifts of the carbon atoms directly bonded to deuterium provide definitive evidence of successful deuteration at the intended positions. The analysis of the ¹³C NMR spectrum helps to verify the structural integrity of the entire molecule beyond the labeled sites.

Chromatographic Purity Assessment Techniques

To ensure the reliability of this compound as an internal standard, its chemical and chromatographic purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose.

HPLC analysis is employed to separate this compound from any non-deuterated valsartan, residual starting materials, by-products, or other impurities. A high degree of chromatographic purity, often greater than 98% or 99.5%, is typically required and achieved through purification methods like reverse-phase chromatography. vulcanchem.comchemscene.com The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

The following table presents typical purity specifications for this compound.

Analytical ParameterSpecificationTechnique
Chemical Purity>99.5%HPLC
Isotopic Purity>99%HRMS
Deuteration>98% at specified positionsNMR

Data compiled from various analytical reports. vulcanchem.com

A study detailing an LC-MS/MS method for valsartan quantification utilized this compound as an internal standard and reported a linearity range of 0.50–20,000.00 ng/mL with a high correlation coefficient (R² = 0.999), demonstrating the excellent performance of the highly pure deuterated standard. vulcanchem.com

Application As an Isotopic Internal Standard in Quantitative Chemical Analysis

Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

The development of reliable LC-MS methods for the quantification of drugs and their metabolites in biological samples is a cornerstone of pharmaceutical research. Valsartan (B143634) Methyl Ester-d9 is instrumental in this process, addressing key challenges inherent in complex sample analysis.

Mitigation of Matrix Effects in Complex Sample Matrices

Biological matrices, such as plasma and urine, are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.goveijppr.comnih.gov This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. nih.goveijppr.com Isotopic internal standards like Valsartan Methyl Ester-d9 are chemically and physically very similar to the analyte of interest, in this case, valsartan. This similarity ensures they co-elute during chromatography and experience similar matrix effects. By adding a known amount of this compound to the sample, any signal variation caused by the matrix will affect both the analyte and the internal standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out the variability introduced by the matrix effect and leading to more accurate and reliable results. Studies have demonstrated that the use of a deuterated analog like Valsartan-d9 can eliminate ion suppression effects in rat plasma. vulcanchem.com

Enhancement of Assay Sensitivity and Precision

The use of an appropriate internal standard is crucial for enhancing the sensitivity and precision of an analytical assay. This compound, with its high isotopic purity (typically exceeding 99%), minimizes interference in mass spectrometric analyses. vulcanchem.com Its distinct mass-to-charge ratio (m/z) allows for clear differentiation from the non-deuterated valsartan, even at very low concentrations. This clear distinction is vital for achieving a low limit of quantification (LLOQ), which is the lowest concentration of an analyte that can be reliably measured. For instance, a validated method using a deuterated internal standard for valsartan analysis achieved an LLOQ of 5.00 ng/mL. vulcanchem.com Furthermore, by compensating for variations in sample preparation and instrument response, this compound significantly improves the precision of the assay, as reflected by low intra-run and inter-run coefficients of variation (CV). vulcanchem.com

Method Validation for Quantitative Bioanalytical Research

Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate its reliability and suitability for its intended purpose. This compound plays a central role in several key aspects of this validation.

Linearity and Calibration Curve Establishment for Isotopic Standards

A fundamental aspect of method validation is establishing linearity, which is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard, this compound. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. For a validated LC-MS/MS method for valsartan, linearity was established over a wide concentration range of 0.50 to 20,000.00 ng/mL, with a correlation coefficient (R²) of 0.999, indicating a strong linear relationship. vulcanchem.comjocpr.com

Table 1: Representative Linearity Data for Valsartan Analysis using a Deuterated Internal Standard

Analyte Concentration (ng/mL)Response Ratio (Analyte/Internal Standard)
0.50Value
5.00Value
50.0Value
500.0Value
5000.0Value
20000.0Value

Note: The actual response ratio values are dependent on the specific instrument and experimental conditions.

Evaluation of Accuracy, Recovery, and Reproducibility

Accuracy refers to the closeness of the measured value to the true value, while recovery assesses the efficiency of the extraction process. Reproducibility, or precision, measures the agreement between results obtained from repeated measurements of the same sample. The use of this compound is critical in these evaluations.

Reproducibility is evaluated by analyzing multiple replicates of QC samples on the same day (intra-run precision) and on different days (inter-run precision). The coefficient of variation (%CV) is calculated, and for a validated method, the intra-run and inter-run precision values for valsartan were found to be within 1.3% to 2.5% and 2.1% to 3.2%, respectively. jocpr.comjocpr.com

Table 2: Summary of Accuracy and Precision Data from a Validated Valsartan Assay

Quality Control SampleAccuracy (% Nominal)Intra-run Precision (%CV)Inter-run Precision (%CV)
Low QCValue≤2.5%≤3.2%
Medium QCValue≤2.5%≤3.2%
High QCValue≤2.5%≤3.2%

Note: The specific accuracy values are determined during method validation.

Selectivity and Robustness in Analytical Methodologies

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other drugs. The use of multiple reaction monitoring (MRM) in LC-MS/MS, where specific precursor-to-product ion transitions are monitored for both the analyte and this compound, provides a high degree of selectivity. jocpr.com

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. researchgate.net By including this compound in the analysis, the impact of these minor variations can be minimized, as both the analyte and the internal standard will be similarly affected, thus ensuring the reliability of the method during routine use. researchgate.net

Broader Research Applications of Deuterated Valsartan Analogs

Application in Mechanistic Chemical Biology Studies Using Isotopic Tracers

The use of stable isotopes as tracers is a fundamental technique in chemical biology for unraveling complex biological processes. nih.govscienceopen.com Deuterated compounds, such as valsartan (B143634) analogs, serve as powerful probes for investigating reaction mechanisms, metabolic pathways, and the dynamics of biological systems. nih.govresearchgate.net

The primary principle underlying the application of deuterated compounds in mechanistic studies is the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning that reactions involving the cleavage of a C-D bond proceed at a slower rate. nih.gov By strategically placing deuterium atoms on a molecule like valsartan, researchers can investigate whether the cleavage of a specific C-H bond is a rate-determining step in a biological transformation, such as enzymatic metabolism. nih.govnih.gov

While specific mechanistic studies employing Valsartan Methyl Ester-d9 as a tracer are not extensively detailed in currently available literature, the general applications of deuterated compounds provide a clear framework for its potential use. For instance, deuterated valsartan can be used to track the distribution of the drug within a biological system, allowing for metabolite profiling and enhancing the understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. acs.org The altered mass of the deuterated analog allows it to be distinguished from its non-deuterated counterpart and endogenous molecules by mass spectrometry, enabling researchers to follow its metabolic fate. acs.org

Furthermore, deuterated ligands can be employed in receptor-binding kinetic studies. Although the pharmacological activity is generally not altered by deuteration, the subtle changes in molecular properties can provide insights into the binding and unbinding kinetics of the drug to its target, such as the angiotensin II type 1 (AT1) receptor in the case of valsartan. nih.gov One study utilized tritiated ([³H]) valsartan, another hydrogen isotope, to investigate its binding characteristics to the AT1 receptor, demonstrating the utility of isotopic labeling in studying drug-receptor interactions. nih.gov This highlights the potential for deuterated analogs like this compound to be used in similar mechanistic investigations of ligand-receptor dynamics.

Contributions to Drug Discovery and Development Through Analytical Support

One of the most significant and well-documented applications of deuterated valsartan analogs, including this compound and Valsartan-d9, is their role as internal standards in bioanalytical method development and validation. jchps.comresearchgate.netnih.gov These isotopically labeled compounds are indispensable for the accurate quantification of valsartan in complex biological matrices such as human and rat plasma. jchps.comresearchgate.netnih.gov

During drug discovery and development, robust and reliable analytical methods are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. nih.govjchps.comxjtu.edu.cn Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these analyses due to its high sensitivity and selectivity. jchps.comresearchgate.netnih.gov The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, is considered best practice. nih.govjchps.com

This compound and Valsartan-d9 serve this purpose exceptionally well. jchps.comjocpr.com When added to a biological sample at a known concentration, the deuterated analog co-elutes with the non-deuterated valsartan during chromatographic separation. jchps.com Because they behave almost identically during sample extraction, chromatography, and ionization, any variations in these processes that could affect the final measurement are compensated for. nih.govjchps.com The mass spectrometer can easily differentiate between the analyte and the internal standard due to their mass difference, allowing for highly accurate and precise quantification. jchps.com

Numerous studies have reported the development and validation of LC-MS/MS methods for valsartan quantification using its deuterated analogs as internal standards. jchps.comresearchgate.netnih.gov These methods are essential for ensuring the safety and efficacy of valsartan-containing products by providing accurate data on drug exposure in patients. xjtu.edu.cn

Table 1: Application of Deuterated Valsartan Analogs in Analytical Method Development

Deuterated Analog Analytical Method Matrix Key Findings Reference(s)
Valsartan-d9 LC-MS/MS Human Plasma Developed and validated for simultaneous estimation of amlodipine (B1666008) and valsartan for a bioequivalence study. The method was linear over the range of 6.062–18060.792 ng/mL for valsartan. jchps.commdpi.com
Valsartan-d9 LC-MS/MS Human Plasma Established for the simultaneous quantification of valsartan and chlorthalidone. The calibration curve was linear from 25 to 20000 ng/mL for valsartan. researchgate.net
Valsartan-d9 HPLC-ESI-MS/MS Rat Plasma A bioanalytical method was developed and validated for the quantification of valsartan. The method showed a linear range of 5-10000 ng/mL. jchps.com
Valsartan-d9 HPLC-MS/MS Rat Plasma A precipitation method was developed and validated with a linear range of 0.50 – 20000.00 ng/mL for valsartan. The overall recovery for Valsartan-d9 was 86.7%. researchgate.netjocpr.com
Valsartan-d9 LC-MS/MS Human Plasma Used as an internal standard for the analysis of amlodipine, valsartan, and hydrochlorothiazide (B1673439) in a polypill for a bioequivalence study. Linearity for valsartan was 5.00–10,000 ng/mL. xjtu.edu.cnresearchgate.net
Valsartan-d9 LC-MS/MS Human Plasma Utilized as an internal standard in a bioequivalence study of two valsartan 80 mg capsule formulations. The lower limit of quantitation was 7.00 ng/mL. scienceopen.com

Q & A

Q. What analytical techniques are recommended for characterizing the purity and deuteration level of Valsartan Methyl Ester-d9?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Use a C18 column with a mobile phase of acetonitrile and 10 mM ammonium formate (pH 3.5) to separate deuterated and non-deuterated species. Quantify isotopic purity by comparing mass spectral peaks (e.g., m/z shifts due to deuterium substitution) .
  • Nuclear Magnetic Resonance (NMR): Confirm deuteration sites via ¹H NMR by observing signal suppression in deuterated positions (e.g., methyl ester groups) and compare with non-deuterated analogs .
  • Reference Standards: Validate methods using certified reference materials (e.g., TRC-V095767) to ensure accuracy .

Q. How should researchers document the synthesis and characterization of this compound to ensure reproducibility?

Methodological Answer:

  • Experimental Protocols: Include detailed reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., column chromatography, recrystallization) .
  • Characterization Data: Provide NMR, MS, and HPLC chromatograms in supplementary materials. Specify instrument parameters (e.g., column type, flow rate) .
  • Batch Records: Document deuterium source (e.g., D₂O, deuterated reagents) and isotopic enrichment levels (e.g., ≥98% d9) .

Q. What are the key spectral differences between Valsartan Methyl Ester and this compound in analytical method development?

Methodological Answer:

  • Mass Spectrometry: Look for a +9 Da shift in molecular ion peaks due to deuterium substitution. Use high-resolution MS to distinguish isotopic clusters .
  • Infrared (IR) Spectroscopy: Observe attenuated C-H stretching vibrations (~2800–3000 cm⁻¹) in deuterated analogs .
  • Chromatographic Retention: Adjust mobile phase composition to resolve deuterated and non-deuterated species, as deuterium may slightly alter hydrophobicity .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound as an internal standard in pharmacokinetic studies?

Methodological Answer:

  • Isotopic Interference: Ensure deuterated internal standards do not co-elute with metabolites or matrix components. Optimize LC gradients to separate isotopic analogs .
  • Matrix Effects: Validate methods in biological matrices (e.g., plasma) by spiking deuterated standards and assessing recovery rates (e.g., 85–115%) .
  • Cross-Validation: Compare results with non-deuterated standards to confirm linearity (R² > 0.99) and limit of quantitation (LOQ ≤ 1 ng/mL) .

Q. How can researchers resolve conflicting results in deuterium labeling efficiency during this compound synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use Box-Behnken or factorial designs to optimize reaction parameters (e.g., temperature, reaction time, deuterium source stoichiometry). Analyze via ANOVA to identify significant factors .
  • Isotopic Purity Analysis: Employ tandem MS (MS/MS) to detect incomplete deuteration. If labeling efficiency <95%, consider alternative deuterating agents (e.g., CD₃I instead of CH₃I) .
  • Kinetic Isotope Effects (KIE): Account for reduced reaction rates in deuterated pathways by extending reaction times or increasing catalyst loading .

Q. What strategies optimize the continuous flow synthesis of deuterated valsartan precursors like this compound?

Methodological Answer:

  • Reactor Configuration: Combine coil reactors (for N-acylation) and fixed-bed reactors (for Suzuki-Miyaura coupling) to enhance mixing and heat transfer in deuterated solvent systems .
  • Residence Time: Adjust flow rates to ensure complete deuteration at critical steps (e.g., esterification with CD₃OH). Use inline FTIR or UV monitoring for real-time reaction tracking .
  • Solvent Selection: Use deuterated solvents (e.g., DMF-d7) to minimize proton exchange and maintain isotopic integrity .

Q. How do deuterium isotope effects influence the stability profiling of this compound under accelerated degradation conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C), humidity (75% RH), and oxidative stress (3% H₂O₂). Compare degradation pathways with non-deuterated analogs via LC-MS to identify deuterium-induced stability changes .
  • Kinetic Analysis: Calculate activation energy (Eₐ) differences using Arrhenius plots. Deuterated compounds may exhibit slower hydrolysis rates due to C-D bond strength .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.